

Physicochemical Properties of 4-(3-Chlorophenyl)isoindoline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3-Chlorophenyl)isoindoline

Cat. No.: B8155237

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Technical Guide & Scaffold Profile

Executive Summary

4-(3-Chlorophenyl)isoindoline is a bicyclic secondary amine characterized by a rigidified benzylamine core fused to a chlorophenyl ring. Unlike the more common 1-substituted or 3-substituted isoindoline derivatives (often associated with isoindolinones like Chlorthalidone), the 4-substituted isomer places the biaryl junction on the benzene ring of the isoindoline system. This specific topology creates a unique vector for pi-stacking interactions and is increasingly utilized as a "privileged scaffold" in the design of Neupilin-1 antagonists, protein-protein interaction (PPI) inhibitors, and CNS-active agents.

Chemical Identity & Structural Descriptors[1][2][3]

The molecule consists of an isoindoline core substituted at the C4 position with a 3-chlorophenyl group.

Property	Descriptor
IUPAC Name	4-(3-Chlorophenyl)-2,3-dihydro-1H-isoindole
Molecular Formula	C ₁₄ H ₁₂ ClN
Molecular Weight	229.71 g/mol
Monoisotopic Mass	229.066 g/mol
CAS Number	Not widely listed as a commodity chemical; typically synthesized in situ or as a custom intermediate.[1]
SMILES	<chem>Clc1cccc(c1)c2cccc3CNCc23</chem>
Core Scaffold	4-Arylisoindoline (Biaryl system)

Structural Nuance (Critical Distinction)

Researchers must distinguish this compound from 3-(4-chlorophenyl)isoindolin-1-one (a metabolite of Chlorthalidone).

- Target Molecule (4-isomer): Substituent is on the benzene ring (C4/C7). The nitrogen ring is fully reduced (secondary amine).
- Common Isomer (1/3-isomer): Substituent is on the pyrrole ring carbon (C1/C3). Often contains a ketone.

Physicochemical Profiling

The following data synthesizes calculated values and experimental trends observed in 4-arylisoindoline analogs.

Key Physicochemical Parameters

Parameter	Value (Approx.)	Implication for Drug Design
cLogP	3.4 – 3.8	High Lipophilicity. The 3-chlorophenyl group significantly increases hydrophobicity compared to the parent isoindoline (LogP ~1.4), promoting membrane permeability but potentially limiting aqueous solubility.
pKa (Base)	9.2 – 9.6	Basic. The secondary amine is protonated at physiological pH (7.4), making the salt form (e.g., hydrochloride) the preferred species for solubility.
TPSA	~12.0 Å ²	Excellent CNS Permeability. The low polar surface area (only one NH group) suggests high blood-brain barrier (BBB) penetration.
H-Bond Donors	1	Secondary amine (NH).
H-Bond Acceptors	1	Secondary amine (N). [2] [3] [4]
Rotatable Bonds	1	The biaryl bond between the isoindoline C4 and the chlorophenyl ring allows for limited conformational flexibility (atropisomerism is unlikely due to low steric bulk).

Solubility & Stability

- Aqueous Solubility: Low in free base form (< 0.1 mg/mL). Moderate to high in salt forms (HCl, TFA) or at pH < 5.

- **Chemical Stability:** The isoindoline ring is susceptible to oxidation to isoindole (aromatic but unstable) or isoindolinone (lactam) under harsh oxidative conditions. The secondary amine is reactive and typically requires protection (e.g., Boc) during storage if not present as a salt.

Synthetic Methodology

The synthesis of **4-(3-Chlorophenyl)isoindoline** relies on a robust Suzuki-Miyaura cross-coupling strategy. Direct coupling to the unprotected amine is possible but often results in lower yields due to catalyst poisoning; therefore, an N-protected route is the industry standard.

Protocol: Suzuki Coupling Approach

Precursor: 4-Bromoisindoline (commercially available as HCl salt).

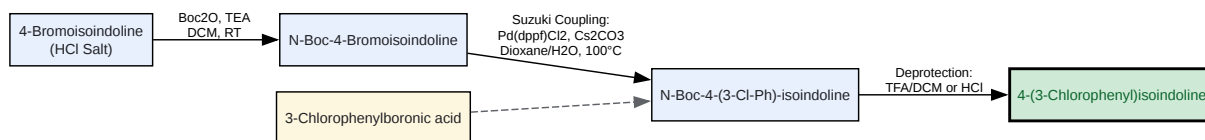
Step 1: Protection React 4-bromoisindoline with Di-tert-butyl dicarbonate (Boc₂O) and TEA in DCM to yield N-Boc-4-bromoisindoline.

Step 2: Cross-Coupling

- **Reagents:** N-Boc-4-bromoisindoline, 3-Chlorophenylboronic acid.
- **Catalyst:** Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%).
- **Base:** Cs₂CO₃ or K₂CO₃ (2-3 equiv).
- **Solvent:** Dioxane/Water (4:1) or Toluene/Ethanol/Water.
- **Conditions:** Heat at 90–110°C for 4–12 hours under Argon.

Step 3: Deprotection Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to cleave the Boc group, yielding the target **4-(3-Chlorophenyl)isoindoline** salt.

Synthetic Pathway Visualization



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Caption: Figure 1. Standard synthetic route via Suzuki-Miyaura coupling of N-protected 4-bromoisoindoline.

Medicinal Chemistry Applications

Scaffold Analysis

The 4-arylisoindoline moiety serves as a conformationally restricted pharmacophore.

- **Rigidity:** Unlike a flexible benzylamine, the isoindoline fuses the methylene linker into a ring, reducing the entropic cost of binding.
- **Vector:** The C4-substitution projects the chlorophenyl ring at a distinct angle ($\sim 60^\circ$ twist relative to the core), creating a shape complementary to hydrophobic pockets in enzymes like Neupilin-1 (NRP1) and Bacterioferritin (BfrB).

Known Applications

- **Neupilin-1 Antagonists:** 4-substituted isoindolines have been identified as arginine-mimetic scaffolds that block the VEGF-A binding site on NRP1, exhibiting anti-angiogenic and immunomodulatory activity.
- **BfrB-Bfd Interaction Inhibitors:** Derivatives of 4-amino and 4-arylisoindolines bind to the Bfd-binding site of *Pseudomonas aeruginosa* Bacterioferritin (BfrB), disrupting iron homeostasis.
- **CNS Ligands:** The scaffold mimics the structure of phenylpiperazines and tetrahydroisoquinolines, common in serotonin (5-HT) and dopamine receptor ligands.

Handling & Safety (MSDS Summary)

- Hazard Classification: GHS07 (Irritant).
- Signal Word: Warning.
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; store as HCl or TFA salt for long-term stability.

References

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